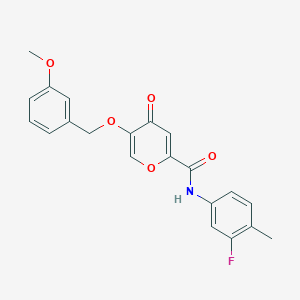

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO5/c1-13-6-7-15(9-17(13)22)23-21(25)19-10-18(24)20(12-28-19)27-11-14-4-3-5-16(8-14)26-2/h3-10,12H,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEPAXMPNAFYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methylphenylamine, 3-methoxybenzyl alcohol, and appropriate pyran precursors. The synthesis may involve:

Formation of the pyran ring: This can be achieved through cyclization reactions under acidic or basic conditions.

Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Substitution reactions: Fluorination and methylation of the phenyl ring can be carried out using reagents like fluorine gas or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Temperature control: Maintaining specific temperatures to favor desired reactions.

Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).

Case Study:

A study published in 2022 evaluated several pyran derivatives, including the target compound, for their cytotoxic effects against human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The presence of the pyran ring and the fluorinated phenyl group may enhance its interaction with biological targets involved in inflammatory pathways.

Research Findings:

Preliminary studies have indicated that derivatives of pyran compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease. The specific mechanism through which this compound exerts these effects remains to be fully elucidated .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains.

Case Study:

In vitro studies have demonstrated that similar pyran derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of methoxy and fluoro groups is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems could position it as a therapeutic option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insights:

Studies have shown that compounds with similar structural motifs can inhibit acetylcholinesterase activity, thus increasing acetylcholine levels in the brain, which is beneficial for cognitive function . Further research is needed to confirm these effects specifically for this compound.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Modifications to various functional groups can significantly influence its biological activity.

| Functional Group | Modification | Effect on Activity |

|---|---|---|

| Fluorine | Increased lipophilicity | Enhanced potency against cancer cells |

| Methoxy | Improved solubility | Better bioavailability |

| Pyran ring | Structural stability | Increased resistance to metabolic degradation |

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

- N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (): This analog replaces the 3-fluoro-4-methylphenyl group with a 4-methoxybenzyl substituent. The absence of fluorine and the methoxy group’s electron-donating nature may reduce metabolic stability compared to the fluorinated parent compound.

- It exhibits selective butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 8.4 ± 0.5 μM), comparable to galantamine. This highlights the role of the 3-methoxybenzyl group in enzyme interaction, suggesting that the main compound’s pyran core and fluorinated aryl group might modulate target selectivity or potency .

Core Structural Differences

- Steroid-like Derivatives () :

Compounds such as (3l) and (3m) in feature cyclopenta-phenanthrene or cyclopentane-dione cores, which are structurally distinct from the pyran scaffold. These differences preclude direct pharmacological comparisons but underscore the diversity of carboxamide-containing bioactive molecules .

Data Table: Structural and Functional Comparison

Implications of Structural Modifications

- Fluorine vs. Methoxy : The 3-fluoro-4-methylphenyl group in the main compound likely enhances metabolic stability and lipophilicity compared to the 4-methoxybenzyl group in ’s analog. Fluorine’s electronegativity may also strengthen hydrogen bonding or dipole interactions with biological targets.

- Pyran vs. This could influence target selectivity between enzymes like BuChE .

Biological Activity

N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, with the CAS number 1021209-93-7, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 383.4 g/mol. The structure features a pyran ring, which is known for its diverse biological activities. The presence of the fluorine atom and methoxy groups can influence its pharmacokinetic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1021209-93-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Compounds containing pyran rings have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated significant growth inhibition in various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) cells .

- Enzyme Inhibition : The fluorinated phenyl group may enhance binding affinity to enzyme targets, potentially leading to improved inhibition of enzymes involved in cancer progression or other diseases .

- Antimicrobial Properties : Similar compounds have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for broad-spectrum antimicrobial effects .

Anticancer Activity

A notable study evaluated the anticancer properties of pyran derivatives, revealing that modifications at specific positions significantly enhanced their antiproliferative effects. The presence of electron-withdrawing groups like fluorine was crucial for increasing potency against cancer cell lines .

Enzyme Interaction

Research into the structure-activity relationship (SAR) of related compounds indicated that the incorporation of fluorinated groups could improve interactions with target proteins involved in metabolic pathways, enhancing therapeutic efficacy .

Case Studies

- In vitro Studies : A series of in vitro experiments demonstrated that this compound exhibited an IC50 value indicative of significant cytotoxicity against several cancer cell lines. Specific data from these studies showed that concentrations as low as 10 µM were effective in reducing cell viability by over 50% .

- Animal Models : Preclinical trials involving animal models have suggested that this compound may reduce tumor size significantly compared to control groups when administered at therapeutic doses over a specified period .

Q & A

Q. What are the established synthetic routes for N-(3-fluoro-4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide?

Methodological Answer: The synthesis typically involves coupling reactions between pyran-2-carboxylic acid derivatives and substituted anilines. For example, O-benzyl hydroxylamine hydrochloride (97%) can act as a nucleophile in the presence of potassium carbonate (K₂CO₃) to facilitate amide bond formation . Acetonitrile (CH₃CN) is a common solvent due to its polar aprotic nature, and sodium pivalate may be used as a base to stabilize intermediates. Post-synthesis purification via column chromatography or recrystallization is recommended, as demonstrated in analogous benzamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming structural features like the fluorophenyl and methoxybenzyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry. These methods align with protocols for structurally related pyran-carboxamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

- Catalyst selection : Trichloroisocyanuric acid (TCICA) enhances electrophilic activation in analogous benzamide syntheses .

- Solvent effects : Polar aprotic solvents like acetonitrile (CH₃CN) improve solubility, while dimethylformamide (DMF) may reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates.

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) enhances separation efficiency .

Q. How should researchers address discrepancies in spectroscopic data, such as unexpected ¹³C NMR signals?

Methodological Answer:

- Stereochemical analysis : Verify chiral centers using optical rotation or circular dichroism (CD), as seen in oxazinane derivatives .

- Dynamic effects : Variable-temperature NMR can resolve signal splitting caused by conformational exchange .

- Computational validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding in assignment of ambiguous peaks .

Q. What methodologies are suitable for investigating this compound’s biological targets and mechanisms?

Methodological Answer:

- In vitro assays : Screen against kinase or protease panels to identify inhibition/activation profiles. For example, pyrazole-carboxamides exhibit activity in enzyme-linked immunosorbent assays (ELISAs) .

- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., cytochrome P450 enzymes), leveraging structural motifs from trifluoromethylpyridinyl analogs .

- Metabolic stability : Assess hepatic clearance using liver microsomes, as described for dihydropyridine derivatives .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., ester or amide bonds) .

- Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay standardization : Compare results under identical conditions (e.g., cell line, incubation time). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding, as demonstrated for pyrazolo-pyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.